1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate
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Overview
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a furan ring, and a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction or the Skraup synthesis. The furan ring is then introduced via a Friedel-Crafts acylation reaction. The cyanocyclohexyl group is added through a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane, toluene, and acetonitrile, while catalysts like Lewis acids (e.g., aluminum chloride) are employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyanocyclohexyl group can be reduced to an amine.
Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to the inhibition of enzymatic activity. The cyanocyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a simpler structure.
Quinoline-4-carboxylic acid: A precursor for various quinoline-based drugs.
2-(Furan-2-yl)quinoline: Lacks the cyanocyclohexyl group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16(22(28)27-24(15-25)11-5-2-6-12-24)31-23(29)18-14-20(21-10-7-13-30-21)26-19-9-4-3-8-17(18)19/h3-4,7-10,13-14,16H,2,5-6,11-12H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDRSKQQGWFPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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